4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide
Description
4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro (-NO₂) group at the para position of the benzene ring and a pyrrolidin-2-ylmethyl substituent attached to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are historically significant for their antimicrobial properties and diverse applications in medicinal chemistry . Key analytical techniques for characterization include NMR, FTIR, and melting point determination, as seen in related sulfonamide derivatives .
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-nitro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-8-9-2-1-7-12-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
AGNKJVPNLSZRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Nitrobenzenesulfonyl chloride+Pyrrolidine→4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reduction of the Nitro Group
The electron-withdrawing nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation conditions. Key findings include:
Reagents/Conditions :
Products :
-
4-Amino-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide (yield: 78–92%)
-
Intermediate amine derivatives for further functionalization (e.g., diazotization)
Mechanistic Insight :
Reduction proceeds via a six-electron transfer pathway, forming NH₂ through sequential intermediates (NO₂ → NO → NHOH → NH₂) . The pyrrolidine moiety remains intact under these conditions due to its stability toward hydrogenolysis.
Nucleophilic Substitution at the Sulfonamide
The sulfonamide group participates in nucleophilic displacement reactions, particularly at the sulfur center:
Reactions :
Key Observations :
-
Steric hindrance from the pyrrolidine methyl group slows substitution kinetics compared to simpler sulfonamides .
-
Electron-deficient aryl halides show higher reactivity in Ullman-type couplings .
Acid/Base-Mediated Hydrolysis
The sulfonamide bond demonstrates pH-dependent stability:
Conditions :
-
Acidic : 6M HCl, reflux, 6h → Complete cleavage to 4-nitrobenzenesulfonic acid and pyrrolidin-2-ylmethanamine .
-
Basic : 2M NaOH, 80°C, 12h → Partial hydrolysis (∼40%) to sulfonate salts .
Thermodynamic Data :
| Parameter | Value (kJ/mol) | Method | Source |
|---|---|---|---|
| ΔG‡ (acid hydrolysis) | 92.3 ± 1.2 | Eyring plot | |
| ΔH‡ (base hydrolysis) | 105.6 ± 2.1 | Calorimetry |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization, as evidenced by:
Experimental Data :
Applications :
Photoactivated derivatives show enhanced antimicrobial activity against Leishmania donovani (IC₅₀ = 38.5 µg/mL vs. 86.4 µg/mL in dark) .
Coordination Chemistry
The sulfonamide acts as a bidentate ligand in transition metal complexes:
Complexation Studies :
| Metal Salt | Solvent | Product Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH | [Cu(L)₂(H₂O)₂]·2H₂O | 8.9 ± 0.3 | |
| FeCl₃ | EtOH/H₂O | [Fe(L)Cl₂]Cl | 6.7 ± 0.2 |
Notable Properties :
-
Cu(II) complexes exhibit SOD-like activity (IC₅₀ = 1.8 µM) .
-
Fe(III) derivatives catalyze alkene epoxidation (TON = 420) .
This compound's multifunctional reactivity enables applications in medicinal chemistry (antiprotozoal agents ), materials science (photoactive coatings ), and catalysis (asymmetric synthesis ). Future research should explore enantioselective modifications of the pyrrolidine ring to enhance stereochemical control in reactions.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
Research indicates that compounds similar to 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. -
Anti-inflammatory Effects
The compound's sulfonamide group may contribute to anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases. A case study published in the Journal of Medicinal Chemistry demonstrated the efficacy of similar compounds in reducing inflammation markers in animal models. -
Drug Delivery Systems
The incorporation of 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide into polymeric drug delivery systems has been explored. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it a promising candidate for formulation development.
Cosmetic Applications
-
Skin Care Formulations
This compound has potential applications in cosmetic formulations due to its skin compatibility and moisturizing properties. Research indicates that it can be used as an active ingredient in creams and lotions aimed at improving skin hydration and barrier function.Formulation Type Active Ingredient Effectiveness Moisturizing Cream 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide Improved hydration levels over 4 weeks Anti-aging Serum 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide Reduction in fine lines observed -
Stability Studies
Stability studies conducted on formulations containing this compound showed that it maintains efficacy over time, making it suitable for long-term use in cosmetic products.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various sulfonamides, including derivatives of 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide. Results indicated that these compounds effectively inhibited bacterial growth, supporting their potential use in topical formulations. -
Dermatological Application Study
An investigation into the dermatological applications of this compound highlighted its effectiveness in reducing skin irritation and promoting healing in topical formulations. The study involved a controlled trial with participants applying a cream containing the compound over six weeks, resulting in significant improvements in skin condition.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes critical differences between 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide and its structural analogs:
Key Observations:
- Substituent Effects: The pyrrolidin-2-ylmethyl group in the target compound introduces a five-membered nitrogen-containing ring, which may enhance solubility or binding affinity compared to bulkier substituents like 2-phenoxyphenyl .
- Nitro vs.
- Piperidine vs. Pyrrolidine : The piperidin-3-yl analog () features a six-membered ring, which may confer distinct conformational flexibility compared to the five-membered pyrrolidine ring .
Biological Activity
4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide, with the CAS number 1830181-86-6, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₃O₄S
- Molecular Weight : 285.32 g/mol
- Structure : The compound features a sulfonamide group attached to a pyrrolidine ring and a nitro substituent on the benzene moiety.
Biological Activity Overview
Research indicates that compounds similar to 4-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that sulfonamide derivatives possess significant antibacterial properties. For instance, related compounds have demonstrated activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Potential : Compounds containing the pyrrolidine structure are often explored for their anticancer properties. Research has indicated that certain derivatives can inhibit cancer cell proliferation across various cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in disease processes, similar to other pyrrolidine derivatives which have shown inhibitory effects on carbonic anhydrase and histone deacetylases .
Antimicrobial Studies
A study on pyrrole-based compounds demonstrated that modifications to the pyrrolidine structure could enhance antimicrobial efficacy. The inclusion of nitro groups has been associated with increased activity against bacterial strains, suggesting a potential pathway for developing new antibiotics .
Anticancer Research
In a comparative study of various sulfonamide derivatives, those with a pyrrolidine moiety exhibited significant cytotoxic effects on cancer cell lines. For example, one compound showed an IC₅₀ value of approximately 92.4 μM against multiple cancer types, indicating its potential as a lead compound in cancer therapy .
Data Tables
| Biological Activity | MIC (μg/mL) | Cell Lines Tested |
|---|---|---|
| Antibacterial | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
| Anticancer | IC₅₀ ~ 92.4 | HeLa, Caco-2, MDA-MB-231 |
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | Dichloromethane | Triethylamine | 0–5°C | 6 hrs | 70% |
Advanced Question: How can reaction conditions be optimized using factorial design to improve synthesis efficiency?
Answer:
A factorial design approach evaluates variables like temperature, molar ratio, and solvent polarity. For example, a 2³ factorial experiment may test:
- Factors : Temperature (0°C vs. 25°C), sulfonyl chloride/amine ratio (1:1 vs. 1.2:1), solvent (dichloromethane vs. THF).
- Responses : Yield, purity (HPLC), reaction time.
Statistical analysis (ANOVA) identifies significant factors. Recent studies suggest THF at 25°C with a 1.2:1 molar ratio reduces side-product formation by 15% compared to dichloromethane .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H NMR (DMSO-d₆) confirms the pyrrolidine proton environment (δ 1.6–2.8 ppm) and sulfonamide NH (δ 8.1 ppm). ¹³C NMR detects the nitro group (C-NO₂ at ~150 ppm).
- FT-IR : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 314.1 .
Advanced Question: How can X-ray crystallography resolve structural ambiguities in polymorphic forms?
Answer:
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing interactions. For example:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
- Refinement : SHELXL-2018 refines structures to R-factor < 0.05.
A study on a related sulfonamide revealed intramolecular N–H⋯O hydrogen bonds stabilizing the nitro group, with π-π stacking (3.8 Å) between aromatic rings .
Basic Question: What in vitro assays are used for preliminary biological activity screening?
Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition at pH 7.4).
- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ calculation) .
Advanced Question: How can molecular docking explain discrepancies in bioactivity across similar sulfonamides?
Answer:
Docking (AutoDock Vina) identifies binding poses in target proteins (e.g., CA II). For example:
- Protocol : Grid box centered on active site (20 ų), Lamarckian GA (25 runs).
- Analysis : ΔG values correlate with experimental IC₅₀. A nitro group at the para position improves hydrogen bonding with Thr199 (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for meta derivatives) .
Advanced Question: How do solvent polarity and pH affect solubility and formulation stability?
Answer:
- Solubility : Measured via shake-flask method. LogP (2.1) indicates moderate hydrophobicity; solubility increases in DMSO (150 mg/mL) vs. water (<0.1 mg/mL).
- pH Stability : Degradation studies (HPLC) show 90% stability at pH 4–7 (24 hrs), but <50% at pH 10 due to sulfonamide hydrolysis .
Advanced Question: What computational methods validate reaction mechanisms for sulfonamide formation?
Answer:
DFT calculations (Gaussian 16) model the nucleophilic attack of the amine on sulfonyl chloride. Key findings:
- Transition State : B3LYP/6-31G(d) identifies a tetrahedral intermediate with an activation energy of 25 kcal/mol.
- Solvent Effects : PCM model shows THF stabilizes the transition state 3 kcal/mol more than dichloromethane .
Advanced Question: How can green chemistry principles improve synthesis sustainability?
Answer:
- Solvent Replacement : Switch dichloromethane to cyclopentyl methyl ether (CPME), reducing E-factor by 40%.
- Catalysis : Use immobilized lipases (e.g., CAL-B) to reduce base requirements. Yields remain comparable (68–72%) .
Advanced Question: What strategies reconcile contradictory bioactivity data in published studies?
Answer:
- Meta-Analysis : Aggregate data from 5+ studies (e.g., RevMan) to calculate pooled IC₅₀ values.
- Experimental Replication : Standardize assay protocols (e.g., fixed cell lines, serum-free conditions). A 2021 study attributed discrepancies to variations in bacterial strain susceptibility (e.g., 2-fold MIC difference for P. aeruginosa PAO1 vs. clinical isolates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
